molecular formula C12H17NO B11174340 3-methyl-N-(2-methylphenyl)butanamide

3-methyl-N-(2-methylphenyl)butanamide

Cat. No.: B11174340
M. Wt: 191.27 g/mol
InChI Key: AOEAGARBSIPZHG-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylphenyl)butanamide is an organic compound belonging to the amide class It is characterized by the presence of a butanamide backbone with methyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylphenyl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-methylbutanoyl chloride+2-methylanilineThis compound+HCl\text{3-methylbutanoyl chloride} + \text{2-methylaniline} \rightarrow \text{this compound} + \text{HCl} 3-methylbutanoyl chloride+2-methylaniline→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-methyl-N-(2-methylphenyl)butanoic acid.

    Reduction: 3-methyl-N-(2-methylphenyl)butanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-methyl-N-(2-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-phenylbutanamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(2-methylphenyl)butanamide: Similar structure but lacks the methyl group on the butanamide backbone.

    3-methyl-N-(3-methylphenyl)butanamide: Similar structure but with the methyl group on the 3-position of the phenyl ring.

Uniqueness

3-methyl-N-(2-methylphenyl)butanamide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to its similar counterparts.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-methyl-N-(2-methylphenyl)butanamide

InChI

InChI=1S/C12H17NO/c1-9(2)8-12(14)13-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

AOEAGARBSIPZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(C)C

Origin of Product

United States

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